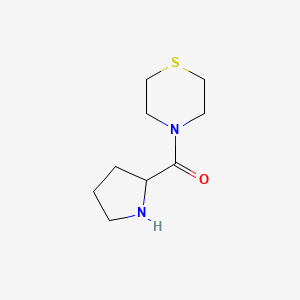
4-(Pyrrolidine-2-carbonyl)thiomorpholine
Overview
Description
“4-(Pyrrolidine-2-carbonyl)thiomorpholine” is a chemical compound with the molecular formula C9H16N2OS . It contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “4-(Pyrrolidine-2-carbonyl)thiomorpholine”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . A selective synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Molecular Structure Analysis
The molecular structure of “4-(Pyrrolidine-2-carbonyl)thiomorpholine” includes a pyrrolidine ring, a carbonyl group, and a thiomorpholine group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Synthesis and Biological Activity
The synthesis of derivatives of thiomorpholine, including structures related to 4-(pyrrolidine-2-carbonyl)thiomorpholine, has been explored for their antimicrobial properties. Kardile and Kalyane (2010) synthesized thiomorpholine derivatives via nucleophilic substitution reactions, aiming to develop molecules with increased microbial intracellular concentration to combat microbial resistance. The antimicrobial activity of these compounds was confirmed, suggesting potential applications in developing new antimicrobial agents (D. Kardile & N. Kalyane, 2010).
Environmental Degradation
Research by Bae et al. (2002) investigated the biodegradability of secondary amines, including pyrrolidine, under anaerobic conditions. They discovered that microbial consortia could degrade pyrrolidine in the presence of nitrate, using it as a carbon, nitrogen, and energy source. This study provides insight into the environmental degradation processes of compounds related to 4-(pyrrolidine-2-carbonyl)thiomorpholine and their potential impact on nitrate reduction and nitrogen gas production (H. Bae et al., 2002).
Catalytic Applications
Zhang et al. (2015) developed a cobalt-catalyzed method for the synthesis of pyrrolidinones from aliphatic amides and terminal alkynes. This method involves C-H bond functionalization and offers an efficient way to access a variety of pyrrolidinones, highlighting the utility of thiomorpholine derivatives in catalytic transformations and synthetic chemistry (Jitan Zhang et al., 2015).
Antioxidant Activity
Nguyen et al. (2022) synthesized and evaluated the antioxidant activity of polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives, providing insights into the potential for compounds related to 4-(pyrrolidine-2-carbonyl)thiomorpholine to act as radical scavengers in physiological environments. This research indicates the significance of such derivatives in developing new antioxidants (N. Nguyen et al., 2022).
properties
IUPAC Name |
pyrrolidin-2-yl(thiomorpholin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2OS/c12-9(8-2-1-3-10-8)11-4-6-13-7-5-11/h8,10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIAALYTCRMOJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCSCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidine-2-carbonyl)thiomorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



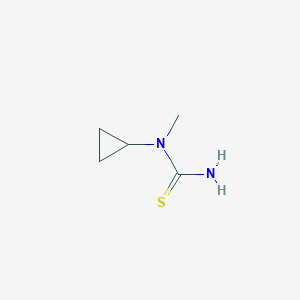

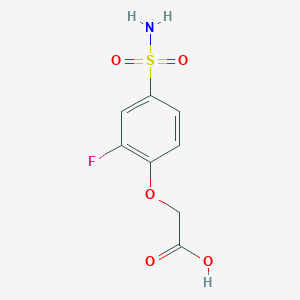
![1-[(2,4,6-trimethoxyphenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B1438256.png)

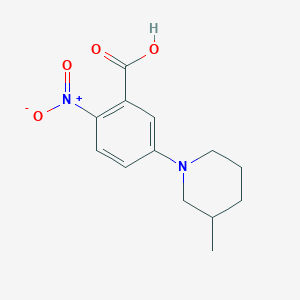
![2-[Butyl(methyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1438262.png)
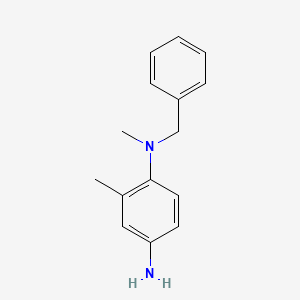
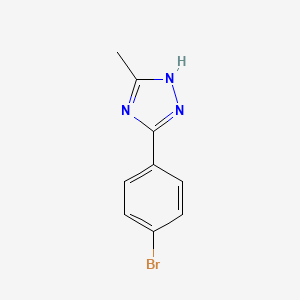
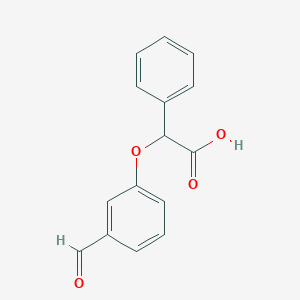
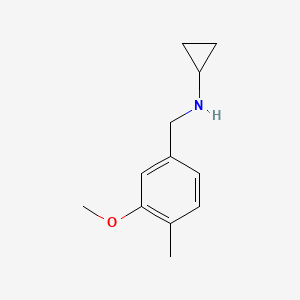
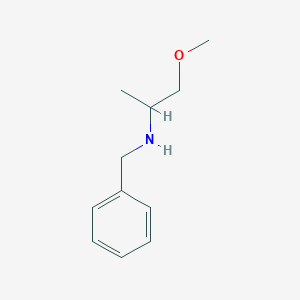
![tert-butyl N-{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}carbamate](/img/structure/B1438271.png)
